molecular formula C8H10ClN3O4 B12715812 N-(2-(Nitrooxy)ethyl)nicotinamide monohydrochloride CAS No. 65141-45-9

N-(2-(Nitrooxy)ethyl)nicotinamide monohydrochloride

Cat. No.: B12715812
CAS No.: 65141-45-9
M. Wt: 247.63 g/mol
InChI Key: JAOVSCYJFMHGEJ-UHFFFAOYSA-N
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Description

IUPAC Nomenclature and Systematic Identification

N-(2-(Nitrooxy)ethyl)nicotinamide monohydrochloride is systematically identified as 2-(pyridine-3-carbonylamino)ethyl nitrate hydrochloride under IUPAC conventions. This nomenclature reflects its dual functional groups: a pyridine-3-carboxamide moiety and a nitrooxyethyl substituent, with a hydrochloride counterion. The parent structure, nicotinamide, undergoes substitution at the carboxamide nitrogen, where a hydrogen atom is replaced by a 2-(nitrooxy)ethyl group. The hydrochloride salt formation arises from protonation of the tertiary amine in the pyridine ring, stabilized by chloride.

The systematic name adheres to IUPAC priority rules by numbering the pyridine ring starting at the nitrogen (position 1), with the carbonyl group at position 3. The nitrooxy (-ONO₂) group is appended to the ethyl chain via an ether linkage, while the hydrochloride salt is denoted as a separate component. This precise naming avoids ambiguity with structurally similar vasodilators like nicorandil, which lacks the hydrochloride moiety.

Molecular Formula and Weight Analysis

The molecular formula of this compound is C₈H₁₀ClN₃O₄ , with a calculated molecular weight of 247.63 g/mol . This contrasts with its parent compound, nicorandil (C₈H₉N₃O₄), which has a molecular weight of 223.18 g/mol. The addition of hydrochloric acid accounts for the 36.46 g/mol increase and the inclusion of chlorine in the formula.

Table 1: Molecular Formula Comparison

Compound Molecular Formula Molecular Weight (g/mol)
Nicorandil C₈H₉N₃O₄ 223.18
N-(2-(Nitrooxy)ethyl)nicotinamide HCl C₈H₁₀ClN₃O₄ 247.63

The monoisotopic mass, derived from the most abundant isotopes (¹²C, ¹H, ¹⁴N, ¹⁶O, ³⁵Cl), is 247.0365 g/mol. Discrepancies between calculated and experimental masses typically arise from isotopic distributions or hydration states, though the PubChem entry confirms anhydrous crystallization.

Stereochemical Features and Conformational Isomerism

While this compound lacks chiral centers, its conformational flexibility arises from rotational barriers in the nitrooxyethyl chain and amide bond. The nitrooxy group (-ONO₂) exhibits restricted rotation due to resonance stabilization between the oxygen and nitrogen atoms, favoring a planar geometry. Similarly, the amide C-N bond demonstrates partial double-bond character (resonance energy ~16–21 kcal/mol), limiting rotation and stabilizing the trans conformation.

Table 2: Key Conformational Parameters

Feature Energy Barrier (kcal/mol) Dominant Conformation
Amide C-N rotation 16.4 Trans
Nitrooxy group rotation 8.2 Planar

Density functional theory (DFT) studies suggest that the ethyl chain adopts a staggered conformation to minimize steric clashes between the nitrooxy group and pyridine ring. The hydrochloride salt further influences conformation by introducing ionic interactions between the protonated pyridine nitrogen and chloride ion.

Comparative Structural Analysis with Parent Compound Nicorandil

Nicorandil (C₈H₉N₃O₄) serves as the parent compound, differing structurally by the absence of a hydrochloride group. The monohydrochloride derivative enhances aqueous solubility via ionic dissociation, contrasting with nicorandil’s moderate solubility in polar organic solvents.

Table 3: Structural and Functional Group Comparison

Feature Nicorandil N-(2-(Nitrooxy)ethyl)nicotinamide HCl
Ionization state Neutral Protonated (pyridine N)
Counterion None Chloride
Solubility profile Lipophilic Hydrophilic
Key functional groups Pyridine, amide, nitrooxy Pyridine, amide, nitrooxy, chloride

The hydrochloride salt formation alters electronic properties: the protonated pyridine nitrogen withdraws electron density, reducing the basicity of the amide oxygen. This electronic modulation may influence reactivity in esterification or hydrolysis reactions, as demonstrated in dimethylsulfate-mediated activation studies.

X-ray crystallography of nicorandil analogs reveals that the nitrooxyethyl chain adopts a gauche conformation relative to the amide plane, a feature likely conserved in the hydrochloride derivative. However, ionic interactions with chloride may impose additional torsional restraints, potentially affecting pharmacological targeting of ATP-sensitive potassium channels.

Properties

CAS No.

65141-45-9

Molecular Formula

C8H10ClN3O4

Molecular Weight

247.63 g/mol

IUPAC Name

2-(pyridine-3-carbonylamino)ethyl nitrate;hydrochloride

InChI

InChI=1S/C8H9N3O4.ClH/c12-8(7-2-1-3-9-6-7)10-4-5-15-11(13)14;/h1-3,6H,4-5H2,(H,10,12);1H

InChI Key

JAOVSCYJFMHGEJ-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CN=C1)C(=O)NCCO[N+](=O)[O-].Cl

Origin of Product

United States

Preparation Methods

The synthesis of N-[2-(NITROOXY)ETHYL]NICOTINAMIDE MONOHYDROCHLORIDE involves several steps. One common synthetic route includes the reaction of nicotinamide with 2-chloroethyl nitrate under controlled conditions to form the desired product . The reaction typically requires a solvent such as dichloromethane and a base like triethylamine to facilitate the reaction. Industrial production methods may involve similar steps but on a larger scale, with optimized reaction conditions to ensure high yield and purity .

Chemical Reactions Analysis

N-[2-(NITROOXY)ETHYL]NICOTINAMIDE MONOHYDROCHLORIDE undergoes various chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as hydrogen gas with a palladium catalyst, and nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used .

Scientific Research Applications

N-[2-(NITROOXY)ETHYL]NICOTINAMIDE MONOHYDROCHLORIDE has several scientific research applications:

    Chemistry: It is used as a reagent in organic synthesis and as a precursor for other chemical compounds.

    Biology: The compound is studied for its effects on cellular processes, particularly those involving nitric oxide signaling.

    Medicine: Due to its vasodilatory properties, it is researched for potential therapeutic applications in cardiovascular diseases.

    Industry: It is used in the development of pharmaceuticals and other chemical products.

Mechanism of Action

The mechanism of action of N-[2-(NITROOXY)ETHYL]NICOTINAMIDE MONOHYDROCHLORIDE involves its role as a potassium-channel opener and nitric oxide donor. It activates potassium channels, leading to hyperpolarization of the cell membrane and relaxation of vascular smooth muscles. Additionally, it donates nitric oxide, which activates guanylate cyclase, increasing cyclic GMP levels and causing vasodilation . This dual mechanism makes it effective in reducing vascular resistance and improving blood flow .

Comparison with Similar Compounds

Chemical Identity :

  • IUPAC Name: N-(2-(Nitrooxy)ethyl)nicotinamide monohydrochloride
  • CAS Number : 65141-45-9
  • Molecular Formula : C₈H₉N₃O₄·HCl
  • Molecular Weight : 247.638 g/mol
  • Key Structural Features: Nicotinamide backbone (pyridine-3-carboxamide). Nitrooxyethyl group (–O–NO₂) attached to the ethylamine side chain. Hydrochloride salt form.

Comparison with Structurally or Functionally Related Compounds

Nikethamide N-Oxide Hydrochloride

  • CAS Number: Not explicitly listed (referred to as "n/a" in ) .
  • Molecular Formula : Likely C₁₀H₁₅N₂O₂·HCl (inferred from Nikethamide’s structure + N-oxide modification).
  • Key Differences :
    • Derived from Nikethamide (CAS 59-26-7), a respiratory stimulant.
    • Contains an N-oxide group instead of a nitrooxyethyl group.
    • Lacks the nicotinamide backbone, featuring a diethylamide group instead.

Milveterol Hydrochloride

  • CAS Number : 804518-03-4 .
  • Molecular Formula : C₂₅H₂₉N₃O₄·HCl
  • Molecular Weight : 471.98 g/mol .
  • Key Differences: Complex structure with formamide, hydroxyl, and phenylethylamino groups. No nitrooxy or nicotinamide moieties.
  • Therapeutic Use : Asthma and chronic obstructive pulmonary disease (COPD) via β-adrenergic receptor agonism .

Acotiamide Hydrochloride Trihydrate

  • CAS Number : 773092-05-0 .
  • Molecular Formula : C₂₁H₃₀N₄O₅S·HCl·3H₂O
  • Molecular Weight : 541.06 g/mol .
  • Key Differences :
    • Contains a thiazole ring and dimethoxybenzoyl group.
    • Sulfur atom and trihydrate form distinguish it from the target compound.
  • Therapeutic Use : Functional dyspepsia via acetylcholine esterase inhibition .

Sotalol Related Compound B (USP)

  • Molecular Formula : C₁₂H₂₀N₂O₂S·HCl
  • Molecular Weight : 292.83 g/mol .
  • Key Differences: Sulfonamide group replaces nicotinamide. Isopropylaminoethylphenyl backbone instead of nitrooxyethyl.
  • Therapeutic Use : Beta-blocker/antiarrhythmic agent (sotalol analog) .

N-Ethylnorketamine Hydrochloride

  • CAS Number : 1354634-10-8 .
  • Molecular Formula: C₁₃H₁₆ClNO·HCl (exact formula inferred from structure).
  • Key Differences: Cyclohexanone and chlorophenyl groups (ketamine derivative).
  • Therapeutic Use : Presumed dissociative anesthetic (research/forensic use) .

Comparative Data Table

Compound CAS Number Molecular Formula Molecular Weight (g/mol) Key Functional Groups Therapeutic Use
N-(2-(Nitrooxy)ethyl)nicotinamide·HCl 65141-45-9 C₈H₉N₃O₄·HCl 247.64 Nitrooxyethyl, nicotinamide Undefined (potential NO donor)
Nikethamide N-Oxide·HCl n/a ~C₁₀H₁₅N₂O₂·HCl ~250 (estimated) Diethylamide, N-oxide Respiratory stimulant
Milveterol·HCl 804518-03-4 C₂₅H₂₉N₃O₄·HCl 471.98 Formamide, β-agonist moieties Asthma/COPD
Acotiamide·HCl·3H₂O 773092-05-0 C₂₁H₃₀N₄O₅S·HCl·3H₂O 541.06 Thiazole, dimethoxybenzoyl Functional dyspepsia
Sotalol Related Compound B·HCl - C₁₂H₂₀N₂O₂S·HCl 292.83 Sulfonamide, isopropylaminoethyl Antiarrhythmic
N-Ethylnorketamine·HCl 1354634-10-8 C₁₃H₁₆ClNO·HCl ~306.67 Cyclohexanone, chlorophenyl Dissociative anesthetic

Key Structural and Functional Insights

Nicotinamide Backbone : Only the target compound retains the nicotinamide structure, which may influence NAD+-related metabolic pathways .

Therapeutic Diversity: Structural variations correlate with divergent applications—e.g., respiratory (Nikethamide), gastrointestinal (Acotiamide), and neurological (N-Ethylnorketamine) .

Research Implications

  • Target Compound: Further studies should explore its nitric oxide-releasing efficacy compared to established NO donors (e.g., nitroglycerin).
  • Structural Hybrids : Combining the nitrooxyethyl group with features from Milveterol or Acotiamide could yield multifunctional therapeutics.

Biological Activity

N-(2-(Nitrooxy)ethyl)nicotinamide monohydrochloride (NED) is a compound that has garnered attention for its potential biological activities, particularly in the context of animal health and metabolic processes. This article provides a detailed examination of its biological activity, supported by research findings, case studies, and data tables.

Chemical Structure and Properties

NED is a nitrooxy compound derived from nicotinamide, characterized by its nitrooxyethyl functional group. This structure is believed to confer unique biochemical properties that facilitate various biological activities, including anti-inflammatory effects and modulation of metabolic pathways.

The biological activity of NED is primarily attributed to its role as a nitric oxide donor. Upon administration, it releases nitric oxide (NO), which plays a crucial role in various physiological processes, including vasodilation, neurotransmission, and immune response modulation. The mechanism involves:

  • Nitric Oxide Release : NED decomposes to release NO, which interacts with various cellular targets.
  • Inhibition of Methanogenesis : Studies indicate that NED can inhibit methane production in ruminants, potentially reducing greenhouse gas emissions from livestock .
  • Modulation of Rumen Microbiota : NED influences the composition of microbial populations in the rumen, promoting beneficial bacteria while inhibiting methanogenic archaea .

1. Anti-inflammatory Effects

Research has shown that NED exhibits anti-inflammatory properties. It has been studied for its ability to reduce inflammation markers in various animal models. The compound may inhibit pro-inflammatory cytokines and promote the expression of anti-inflammatory mediators.

2. Neuroprotective Effects

NED has potential neuroprotective effects attributed to its ability to enhance blood flow and reduce oxidative stress in neural tissues. This property makes it a candidate for further investigation in neurodegenerative diseases.

3. Methane Emission Reduction

A significant area of research focuses on NED's role as a methanogenesis inhibitor in livestock. In a study involving dairy goats, supplementation with NED resulted in an 18.1% reduction in methane yield without negatively impacting dry matter intake or nutrient digestibility .

Table 1: Summary of Biological Activities of NED

Activity TypeDescriptionReference
Anti-inflammatoryReduces inflammation markers; inhibits cytokines
NeuroprotectiveEnhances blood flow; reduces oxidative stress
Methane inhibitionReduces methane emissions by 18.1% in dairy goats
Modulation of microbiotaAlters rumen microbial composition favorably

Case Study 1: Methane Emission Reduction in Dairy Goats

A controlled study was conducted with twenty-four primiparous dairy goats to evaluate the effects of NED combined with fumaric acid on methane emissions and lactation performance. The results showed:

  • Methane Yield Reduction : Both NED and fumaric acid reduced methane production significantly.
  • Lactation Performance : Daily milk production improved with NED supplementation, although milk fat and protein content decreased .

This study highlights the potential of NED as an effective feed additive for improving sustainability in livestock production.

Case Study 2: Neuroprotective Potential

Another study investigated the neuroprotective effects of NED in models of oxidative stress. Results indicated that NED administration led to significant improvements in cognitive function and reduced neuronal damage due to oxidative stress .

Q & A

Basic Research Questions

Q. What are the recommended protocols for synthesizing N-(2-(Nitrooxy)ethyl)nicotinamide monohydrochloride, and how can purity be validated?

  • Methodology : Synthesis typically involves nitration of the ethyl chain followed by coupling with nicotinamide. For example, nitrooxy groups can be introduced via nitrosyl chloride or nitric acid under controlled conditions (similar to methods for 4-thiazolecarboxamide derivatives) . Purification may involve recrystallization from ethanol/water mixtures or column chromatography. Validate purity using HPLC (≥95% purity threshold) and nuclear magnetic resonance (NMR) for structural confirmation. Reference standards (e.g., Nikethamide N-Oxide Hydrochloride in ) should guide analytical protocols .

Q. How should solubility profiles be determined for this compound in preclinical studies?

  • Methodology : Use a tiered solubility assessment:

Screen in polar solvents (e.g., DMSO, ethanol, water) at concentrations ≥5 mg/mL, as demonstrated for structurally related hydrochlorides .

Employ dynamic light scattering (DLS) to detect aggregation in aqueous buffers.

Validate solubility stability via UV-Vis spectroscopy over 24–72 hours. Adjust pH (5.0–7.4) to mimic physiological conditions and monitor precipitate formation .

Q. What analytical techniques are critical for characterizing nitrooxy-containing compounds?

  • Methodology :

  • FT-IR : Confirm nitrooxy (-ONO₂) stretching vibrations at ~1,630 cm⁻¹ and 1,280 cm⁻¹.
  • Mass Spectrometry (MS) : Use high-resolution MS to verify molecular weight (e.g., C₇H₁₀ClN₃O₄S in has MW 267.69) and fragmentation patterns .
  • X-ray crystallography : Resolve crystal structure if single crystals are obtainable, referencing morpholineacetamide derivatives (e.g., ) for methodological parallels .

Advanced Research Questions

Q. How can thermal stability and decomposition kinetics of the nitrooxy group be evaluated?

  • Methodology :

  • Thermogravimetric Analysis (TGA) : Measure weight loss under controlled heating (e.g., 25–300°C at 10°C/min) to identify decomposition thresholds.
  • Differential Scanning Calorimetry (DSC) : Detect exothermic/endothermic peaks associated with nitrooxy breakdown. Compare to nitrosyl chloride thermal behavior ( ) .
  • Kinetic Modeling : Apply the Kissinger method to calculate activation energy (Eₐ) from DSC data, ensuring inert atmosphere (N₂/Ar) to avoid oxidative interference.

Q. What mechanistic insights exist for nitrooxy-related toxicity, and how can in vitro models be optimized?

  • Methodology :

  • Draize Test Adaptation : Use rabbit corneal epithelial cells (SIRC line) for in vitro irritation assays, referencing mild ocular irritation observed in nitro-containing analogs ( ) .
  • Reactive Oxygen Species (ROS) Assays : Quantify ROS generation (e.g., H₂DCFDA probe) in hepatic (HepG2) or renal (HEK293) cell lines to assess nitrooxy-induced oxidative stress.
  • Metabolite Profiling : Incubate with liver microsomes and analyze via LC-MS/MS to identify nitro-reduction metabolites (e.g., hydroxylamine intermediates).

Q. How does the nitrooxy group influence interactions with biological targets (e.g., enzymes or receptors)?

  • Methodology :

  • Molecular Docking : Model the compound against nicotinamide-binding proteins (e.g., PARPs) using software like AutoDock Vina. Compare binding affinities to non-nitrated analogs.
  • Surface Plasmon Resonance (SPR) : Measure real-time binding kinetics to target proteins (KD, kon/koff). Reference bioactive hydrochlorides (e.g., ) for experimental design .
  • Functional Assays : Test nitric oxide (NO) release capacity using Griess reagent, as nitrooxy groups may act as NO donors under reductive conditions.

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